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Abstract
Enbezotinib (TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor

targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC family

of kinases.[1][2][3] Developed for the treatment of cancers driven by RET alterations, including

fusions and mutations, its dual-inhibitor mechanism aims to provide a robust anti-tumor

response and overcome potential resistance mechanisms.[2][3] This document provides a

comprehensive technical overview of the chemical structure, physicochemical properties,

mechanism of action, and preclinical data of Enbezotinib, intended for professionals in the

field of oncology research and drug development.

Chemical Structure and Physicochemical Properties
Enbezotinib is a complex macrocyclic small molecule. Its unique three-dimensional structure is

designed to bind with high affinity to the kinase domains of its targets.

Table 1: Chemical and Physicochemical Properties of Enbezotinib
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Property Value Source(s)

IUPAC Name

(3S,7R,17S)-12-fluoro-17-

methyl-2,16-dioxa-

8,14,19,23,24,26-

hexazahexacyclo[22.3.1.0³,⁷.0⁸

,²⁷.0¹⁰,¹⁵.0²¹,²⁵]octacosa-

1(28),10(15),11,13,21(25),22,2

6-heptaen-20-one

[4]

Synonyms TPX-0046

CAS Number 2359649-81-1 (RSS-isomer)

Molecular Formula C₂₁H₂₁FN₆O₃ [1]

Molecular Weight 424.43 g/mol [1]

SMILES

C[C@H]1CNC(=O)C2=C3N=C

4C(=CN3N=C2)O[C@H]5CCC

[C@H]5N4CC6=C(O1)N=CC(=

C6)F

[1]

Solubility

DMSO: 100 mg/mL (235.61

mM; with ultrasonic and

warming to 80°C)

[5]

Appearance White to off-white solid [5]

Note: The detailed chemical synthesis protocol for Enbezotinib is proprietary and not publicly

available.

Mechanism of Action and Signaling Pathways
Enbezotinib functions as a dual inhibitor of RET and SRC tyrosine kinases.[1][3] Aberrant RET

activation, through mutations or gene fusions, is a known oncogenic driver in various cancers,

including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6] This leads to the

constitutive activation of downstream signaling pathways, such as the RAS/MAPK and

PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[7]
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SRC kinases are non-receptor tyrosine kinases that are often upregulated in tumor cells and

play a crucial role in tumor progression, invasion, and angiogenesis.[2][3] Furthermore, SRC

signaling has been implicated in the development of resistance to targeted therapies, including

RET inhibitors.[2][3]

By simultaneously inhibiting both RET and SRC, Enbezotinib aims to achieve a more

comprehensive blockade of oncogenic signaling and potentially overcome or delay the onset of

treatment resistance.

Diagram: Simplified RET and SRC Signaling Pathways and Inhibition by Enbezotinib
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Caption: Enbezotinib inhibits RET and SRC, blocking downstream signaling pathways.

Preclinical Pharmacology
In Vitro Studies
Enbezotinib has demonstrated potent inhibitory activity against wild-type and various mutated

forms of RET in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of Enbezotinib

Assay Type Target IC₅₀ (nM) Cell Line Source(s)

Enzymatic Assay Wild-Type RET 0.26 - [8]

Cell-Based

Assay

Wild-Type RET

Phosphorylation
21.9 Ba/F3 [8]

Cell-Based

Assay

RET Mutants (15

variants)
2.69 - 108 Ba/F3 [8]

Cell Proliferation

Assay
KIF5B-RET ~1 Ba/F3

Cell Proliferation

Assay

RET G810R

(Solvent Front

Mutation)

17 Ba/F3 [4]

Enbezotinib is also reported to be selective for RET over a panel of 217 other kinases, though

it does inhibit 39 tyrosine kinases by more than 50% at a concentration of 26 nM.[8]

In Vivo Studies
In vivo studies using xenograft models have shown that Enbezotinib leads to significant anti-

tumor efficacy.

Table 3: In Vivo Efficacy of Enbezotinib
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Animal Model Cell Line Dosage Outcome Source(s)

Mouse Xenograft
Ba/F3 KIF5B-

RET
5 mg/kg

Marked anti-

tumor efficacy
[4]

Mouse Xenograft

RET-driven

cancer cell-

derived and

patient-derived

models

2-5 mg/kg (twice

daily for 27 days)

Decreased tumor

size
[5]

Experimental Protocols
The following are generalized protocols representative of the methodologies used to evaluate

Enbezotinib.

Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to prevent the

proliferation of engineered Ba/F3 cells that are dependent on a specific kinase for survival and

growth.

Diagram: Ba/F3 Cell Proliferation Assay Workflow
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Caption: Workflow for determining the IC₅₀ of Enbezotinib in Ba/F3 cells.
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Methodology:

Cell Culture: Ba/F3 cells engineered to express a specific RET fusion or mutation are

cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

IL-3 Withdrawal: Prior to the assay, cells are washed to remove IL-3, making their survival

dependent on the expressed RET kinase.

Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-

10,000 cells/well).

Compound Addition: Enbezotinib is serially diluted and added to the wells.

Incubation: The plates are incubated for approximately 72 hours.

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® which measures ATP

levels, is added to each well.

Data Acquisition: The luminescence, which is proportional to the number of viable cells, is

measured using a plate reader.

Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration

(IC₅₀) is calculated.

Cell-Derived Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

Cell Preparation: Human cancer cells harboring a RET alteration (e.g., KIF5B-RET) are

cultured and harvested.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used

to prevent rejection of the human tumor cells.

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the

flank of the mice.
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Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Once tumors are established, the mice are randomized into treatment and control

groups. Enbezotinib is administered orally at specified doses and schedules.

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The

general health and body weight of the mice are also monitored.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. Tumors are then excised and may be used for further

analysis.

Clinical Development
Enbezotinib has been evaluated in a Phase 1/2 clinical trial (NCT04161391) for adult subjects

with advanced or metastatic solid tumors harboring oncogenic RET fusions or mutations.[9]

The study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and

preliminary efficacy of Enbezotinib.[10] Preliminary results have shown encouraging anti-

tumor activity, including objective responses in both RET TKI-naïve and pre-treated patients,

with a generally tolerable safety profile.[11] However, the clinical development of Enbezotinib
has been discontinued.[2]

Conclusion
Enbezotinib is a novel, potent dual inhibitor of RET and SRC kinases with demonstrated

preclinical anti-tumor activity in RET-driven cancer models. Its unique macrocyclic structure and

dual mechanism of action provided a strong rationale for its clinical investigation. The data

presented in this guide underscore the scientific foundation for the development of

Enbezotinib as a potential therapeutic agent for RET-altered cancers. While its clinical

development has been discontinued, the insights gained from its study contribute to the

broader understanding of targeting RET-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516332/
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/146662764
https://pmc.ncbi.nlm.nih.gov/articles/PMC2267365/
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tumor.informatics.jax.org [tumor.informatics.jax.org]

2. researchgate.net [researchgate.net]

3. reactionbiology.com [reactionbiology.com]

4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

6. Establishment of patient-derived xenograft models and cell lines for malignancies of the
upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. Enbezotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for
clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

10. Enbezotinib | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Enbezotinib: A Technical Guide to a Novel Dual
RET/SRC Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827848#chemical-structure-and-properties-of-
enbezotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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